molecular formula C8H9BrN2O2 B1436093 Ethyl 5-bromo-6-methylpyrazine-2-carboxylate CAS No. 2090914-30-8

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate

Cat. No. B1436093
M. Wt: 245.07 g/mol
InChI Key: MLOIVEBQSQXNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-6-methylpyrazine-2-carboxylate consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, a methyl group, and an ethyl ester .

Scientific Research Applications

Synthesis Techniques and Intermediates

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate has been a focus in synthetic chemistry for its utility in creating complex molecules. For instance, a study describes an efficient synthesis technique for a carboxylic acid moiety, showcasing its relevance in developing dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000). This methodology emphasizes the chemical's role in synthesizing pharmacologically significant compounds.

Chemical Transformations and Reactivity

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate's reactivity has been explored in the context of [4 + 2] annulation reactions, where it acts as a dipole synthon to yield highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Such reactions are pivotal in constructing complex heterocyclic structures, underlining the compound's versatility in synthetic organic chemistry.

Structural Analysis

The crystal structure analysis of derivatives of ethyl 5-bromo-6-methylpyrazine-2-carboxylate provides insights into molecular geometry and intermolecular interactions. A study on a closely related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, using X-ray crystallography, NMR, MS, and IR techniques, showcases the structural intricacies and potential for further modifications (Wang & Dong, 2009).

Novel Complexes and Coordination Chemistry

The compound serves as a starting point for synthesizing mono- and multinuclear complexes, demonstrating its utility in coordination chemistry. A study highlights the synthesis of complexes starting from easily accessible ethyl-5(3)-methylpyrazole-3(5)-carboxylate, underscoring the potential for creating materials with unique spectroscopic and magnetic properties (Seubert, Sun, Lan, Powell, & Thiel, 2011).

Cycloaddition Reactions and Synthetic Applications

Further studies explore cycloaddition reactions, showcasing the compound's role in synthesizing fluoralkylated dihydroazolo[1,5-a]pyrimidines. Such reactions highlight the adaptability and usefulness of ethyl 5-bromo-6-methylpyrazine-2-carboxylate in accessing a wide range of fluorinated heterocycles, which are valuable in medicinal chemistry and materials science (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).

properties

IUPAC Name

ethyl 5-bromo-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIVEBQSQXNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-methylpyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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